Cas no 103772-13-0 (3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester)

103772-13-0 structure
Product name:3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- 1-CYCLOPROPYL-5-AMIDO-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3- QUINOLINECARBOXYLIC ACID ETHYL ESTER
- 3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl est...
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- ethyl 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4(1H)-oxoquinoline-3-carboxylate
- SCHEMBL1344898
- 103772-13-0
- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- DTXSID00556315
- AKOS015963335
- BOFBKJLYZUFZMV-UHFFFAOYSA-N
- 1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
- Inchi: InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3
- InChI Key: BOFBKJLYZUFZMV-UHFFFAOYSA-N
- SMILES: CCOC(C1=CN(C2CC2)C2=C(C(=C(C(N)=C2C1=O)F)F)F)=O
Computed Properties
- Exact Mass: 326.08800
- Monoisotopic Mass: 326.08782677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 74.32000
- LogP: 3.09380
3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester Related Literature
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
103772-13-0 (3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester) Related Products
- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)
- 94242-51-0(1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
- 899981-10-3(3-methyl-N-{3-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-4-nitrobenzamide)
- 899963-48-5(N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(4-methylphenyl)sulfanylacetamide)
- 2248313-30-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-sulfamoylfuran-2-carboxylate)
- 1206996-86-2(1-4-(dimethylsulfamoyl)benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide)
- 2309466-21-3(Methyl 2-{[9-(2-bromopyridin-3-yl)-3-azabicyclo[3.3.1]nonan-9-yl]oxy}acetate)
- 134579-47-8(methyl 2-iodopyridine-4-carboxylate)
- 17245-30-6(3,5,6,7-Tetramethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one)
- 1797963-53-1(1-(2-ethoxyphenyl)-3-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)urea)
Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk
